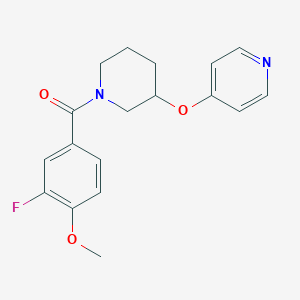

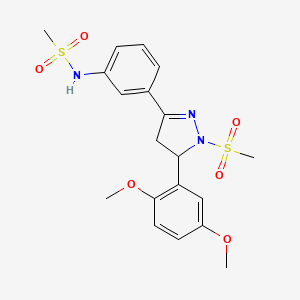

![molecular formula C17H17ClN2O3S B2643399 N-[(2-chlorophenyl)(4-morpholinyl)methylene]benzenesulfonamide CAS No. 838585-58-3](/img/structure/B2643399.png)

N-[(2-chlorophenyl)(4-morpholinyl)methylene]benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Carbonic Anhydrase Inhibition:

- Certain benzenesulfonamide derivatives, including those related to N-[(2-chlorophenyl)(4-morpholinyl)methylene]benzenesulfonamide, have been found to potently inhibit carbonic anhydrase isoenzymes. These compounds were synthesized using microwave irradiation, a method different from the conventional heating typically reported in the literature. The inhibitory effects were significant, with Ki values in the nanomolar range, indicating strong potential for medicinal applications, especially considering the role of carbonic anhydrases in various physiological functions and diseases (Gul et al., 2016).

Molecular Structure and Hydrogen Bonding:

- The molecular structure and conformation of related benzenesulfonamide compounds have been extensively studied. For instance, in N-(2-methylphenyl)benzenesulfonamide, the N—H bond orientation and the dihedral angle between the benzene rings have been characterized, highlighting the compound's unique structural features. These structural insights are crucial for understanding the compound's interaction with biological molecules and potential for drug development (Gowda et al., 2008).

Inhibitory Effects on Neurological Enzymes:

- Benzenesulfonamides incorporating 1,3,5-triazine structural motifs have shown inhibitory effects on acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are associated with neurological diseases like Alzheimer's and Parkinson's, as well as pigmentation disorders. The inhibitory potency, alongside moderate antioxidant properties, suggests therapeutic potential for these compounds in treating neurodegenerative diseases and related conditions (Lolak et al., 2020).

Biological Potential and Drug Design

Further research on this compound derivatives has expanded into other areas of biological potential and drug design:

Antioxidant and Enzyme Inhibition Properties:

- Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide demonstrated not only potent enzyme inhibition against acetylcholinesterase and butyrylcholinesterase but also significant antioxidant activity. These findings indicate potential for these compounds in therapeutic applications, particularly in managing diseases where oxidative stress and enzyme dysregulation play a critical role (Kausar et al., 2019).

Cognitive Enhancing Properties:

- SB-399885, a compound structurally related to this compound, has been studied for its high affinity and potent antagonistic effect on the 5-HT6 receptor. Its ability to enhance cognitive functions and improve cholinergic function indicates potential use in treating cognitive deficits associated with Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Antibacterial Activity:

- Novel derivatives of 4-chloro-2-mercaptobenzenesulfonamides have exhibited promising antibacterial activity against various Gram-positive bacterial strains. This finding suggests potential use in developing new antibacterial agents to combat resistant strains of bacteria (Sławiński et al., 2013).

Crystal Structure and Potential Medicinal Applications:

- The crystal structure of carbamoylsulfonamide derivatives has been characterized, revealing extensive intra- and intermolecular hydrogen bonds. These structural insights are important for understanding the compound's interaction with biological molecules and its potential for medicinal applications (Siddiqui et al., 2008).

Propriétés

IUPAC Name |

(NZ)-N-[(2-chlorophenyl)-morpholin-4-ylmethylidene]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O3S/c18-16-9-5-4-8-15(16)17(20-10-12-23-13-11-20)19-24(21,22)14-6-2-1-3-7-14/h1-9H,10-13H2/b19-17- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGDHJLCLXHIDFO-ZPHPHTNESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1/C(=N\S(=O)(=O)C2=CC=CC=C2)/C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(diethylamino)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2643319.png)

![4-methyl-3-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2643325.png)

![N-(4-{[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]sulfamoyl}phenyl)acetamide](/img/structure/B2643327.png)

![[2-(6-Methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(oxan-4-yl)methanone](/img/structure/B2643330.png)

![benzo[c][1,2,5]thiadiazol-5-yl(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2643335.png)

![N-[1-Benzothiophen-3-yl-(2-methylcyclopropyl)methyl]-2-chloro-N-methylacetamide](/img/structure/B2643337.png)